4-Dodecyl-2-nitroaniline
Description
6-(2,4-Difluorophenyl)hexylamine is a synthetic amine derivative featuring a hexylamine chain substituted with a 2,4-difluorophenyl group. This compound is part of a scaffold-hopping strategy in drug design, leveraging the 2,4-difluorophenyl moiety—a pharmacophore found in clinically significant agents like diflunisal (analgesic/anti-inflammatory) and entrectinib (anticancer) . The hexylamine chain may enhance pharmacokinetic properties, such as membrane permeability or target binding, compared to shorter alkyl chains.
Properties
CAS No. |
3663-32-9 |
|---|---|
Molecular Formula |
C18H30N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-dodecyl-2-nitroaniline |
InChI |
InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)18(15-16)20(21)22/h13-15H,2-12,19H2,1H3 |
InChI Key |
NIVIDLVBSALQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Triazole Derivatives with 2,4-Difluorophenyl Groups
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () share the 2,4-difluorophenyl group but incorporate triazole-thione cores. Key comparisons include:
- Structural Features : The triazole-thione scaffold introduces sulfur-based tautomerism, absent in 6-(2,4-difluorophenyl)hexylamine. IR spectra confirm the thione form via C=S stretching (1247–1255 cm⁻¹) and NH bands (3278–3414 cm⁻¹) .
- Biological Relevance : Triazole derivatives are associated with antimicrobial and antifungal activities, whereas the hexylamine’s primary amine may favor different target interactions (e.g., enzyme inhibition via hydrogen bonding).
Fluoroquinolones (Tosufloxacin and Trovafloxacin)
Fluoroquinolones like tosufloxacin and trovafloxacin feature a 2,4-difluorophenyl group at the N-1 position of the quinolone nucleus (). Comparisons include:
- Activity Against Bacterial Persisters: Tosufloxacin and trovafloxacin exhibit superior anti-persister activity against S. aureus compared to other fluoroquinolones, attributed to the 2,4-difluorophenyl group’s role in enhancing DNA gyrase binding .
- Structural Divergence: The quinolone core enables intercalation into DNA, while the hexylamine chain in 6-(2,4-difluorophenyl)hexylamine may facilitate alternative mechanisms, such as membrane disruption or receptor modulation.
Antifungal Agents from Patent Literature
The European Patent Application () lists compounds like B.1.31 and B.1.32 , which combine 2,4-difluorophenyl with tetrazole and pyridyl groups. Key distinctions:
- Structural Complexity : These agents include heterocycles (tetrazole, triazole) and fluorinated aryl ethers, enhancing binding to fungal CYP51 enzymes. In contrast, the hexylamine’s linear structure may prioritize solubility and bioavailability.
Clinically Established Difluorophenyl-Containing Drugs
- Diflunisal : A salicylic acid derivative with 2,4-difluorophenyl substitution, used for its anti-inflammatory and analgesic effects. Unlike 6-(2,4-difluorophenyl)hexylamine, diflunisal’s carboxyl group enables cyclooxygenase (COX) inhibition .
- Entrectinib : An anticancer agent where the 2,4-difluorophenyl group stabilizes interactions with kinase domains. The hexylamine chain in the target compound could similarly modulate kinase binding but with altered specificity.
Physicochemical and Pharmacokinetic Considerations
A comparative table highlights critical differences:
Notes:
- Synthetic Flexibility: The primary amine allows for derivatization (e.g., amide formation), whereas quinolones and triazoles require more complex syntheses .
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